molecular formula C10H13N5O2S B5306887 1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide

1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide

Katalognummer B5306887
Molekulargewicht: 267.31 g/mol
InChI-Schlüssel: FNZIKLLYVKVDOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It belongs to a class of drugs known as angiotensin II type 2 (AT2) receptor antagonists. EMA401 has shown promising results in preclinical trials and has the potential to be a new treatment option for patients suffering from chronic pain.

Wirkmechanismus

1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide works by blocking the AT2 receptor, which is involved in the regulation of pain. The AT2 receptor is expressed in the peripheral nervous system and is upregulated in response to injury or inflammation. Activation of the AT2 receptor promotes pain signaling, while blocking the receptor reduces pain signaling. This compound has been shown to block the AT2 receptor and reduce pain signaling in animal models of chronic pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain signaling in animal models of chronic pain, as well as reduce inflammation and nerve damage. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to be effective in animal models of chronic pain, making it a promising candidate for clinical trials. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its efficacy and safety in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the development of 1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide. One direction is to conduct human clinical trials to test the efficacy and safety of the drug in patients suffering from chronic pain. Another direction is to explore the potential of this compound in combination with other pain medications, such as opioids or nonsteroidal anti-inflammatory drugs. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.

Synthesemethoden

The synthesis of 1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide involves several steps. The starting material is 4-methyl-2-pyrimidinylamine, which is reacted with ethyl chloroacetate to form 1-ethyl-4-methyl-2-pyrimidinylamine. This intermediate is then reacted with 4-chlorosulfonylphenylhydrazine to form 1-ethyl-N-(4-chlorosulfonylphenyl)-4-methyl-2-pyrimidinylamine. The final step involves the reaction of this intermediate with sodium azide to form this compound.

Wissenschaftliche Forschungsanwendungen

1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide has been studied extensively in preclinical trials and has shown promising results in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound works by blocking the AT2 receptor, which is involved in the regulation of pain. By blocking this receptor, this compound reduces pain signaling and provides relief to patients suffering from chronic pain.

Eigenschaften

IUPAC Name

1-ethyl-N-(4-methylpyrimidin-2-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-3-15-7-9(6-12-15)18(16,17)14-10-11-5-4-8(2)13-10/h4-7H,3H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZIKLLYVKVDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=NC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.